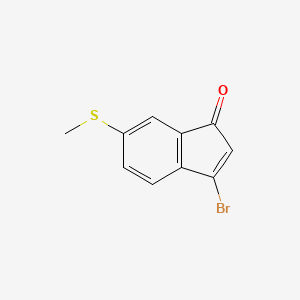![molecular formula C8H12O3 B14280889 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one CAS No. 141033-92-3](/img/structure/B14280889.png)
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methyl-2-oxabicyclo[321]octan-7-one is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired bicyclic structure . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for various targets.
類似化合物との比較
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
7-Oxabicyclo[4.1.0]heptan-3-ol: A structurally related compound with different functional groups.
Uniqueness: 5-Hydroxy-1-methyl-2-oxabicyclo[32
特性
CAS番号 |
141033-92-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
5-hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-7-5-8(10,2-3-11-7)4-6(7)9/h10H,2-5H2,1H3 |
InChIキー |
HQBVSAUEEPMOCH-UHFFFAOYSA-N |
正規SMILES |
CC12CC(CCO1)(CC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
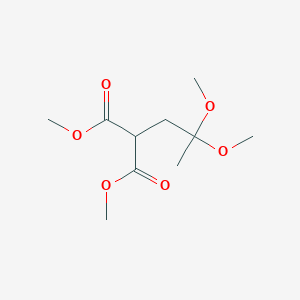
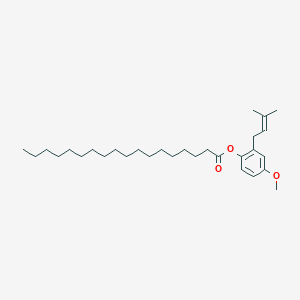
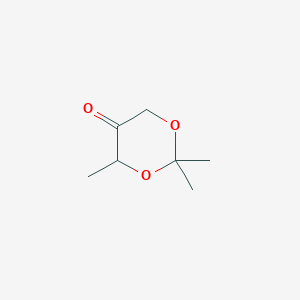
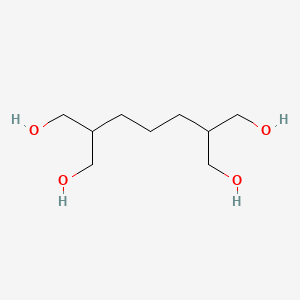

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


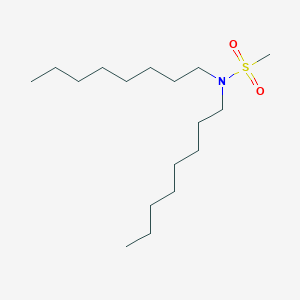
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
